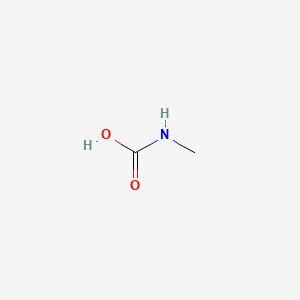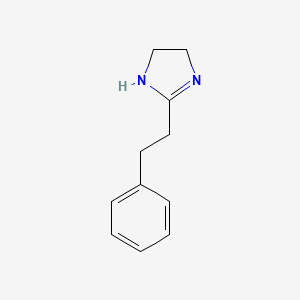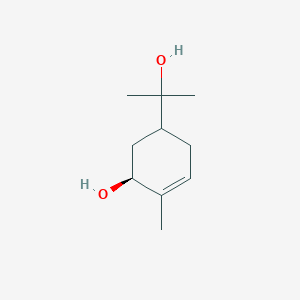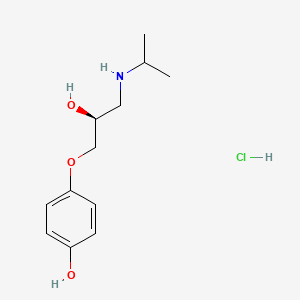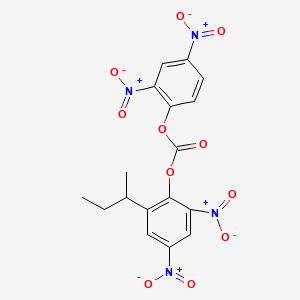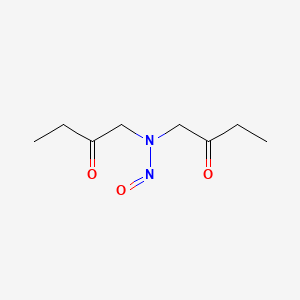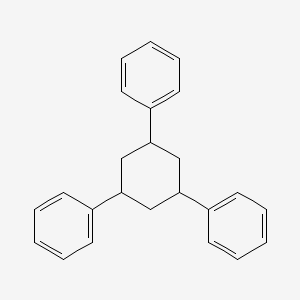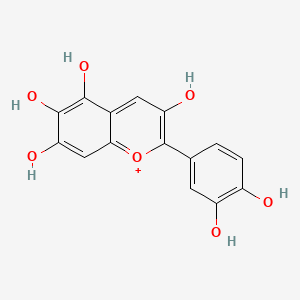
6-Hydroxycyanidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxycyanidin, also known as quercetagetinidin, is a type of chemical compound known as an anthocyanidin . It is a subclass of anthocyanidin and is found in the taxon Alstroemeria . The chemical formula of this compound is C₁₅H₁₁O₇⁺ .
Synthesis Analysis
The synthesis of this compound has been reported in a study where a convergent synthesis route of 6-hydroxygenistein (6-OHG) was described. The process started from biochanin A, via methylation, bromination, methoxylation, and demethylation .Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings (A and B) and one heterocyclic pyran ring including three carbons © . An anthocyanidin corresponding to a putative this compound was identified in a study on Alstroemeria pallida flower color .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, anthocyanins, the class of compounds to which this compound belongs, are known to undergo various reactions. These reactions can be enzymatic or chemical, and a typical oxidase of anthocyanins in fruit extracts is polyphenol oxidase (PPO) .Physical And Chemical Properties Analysis
This compound has a molar mass of 303.24 g/mol . It is a water-soluble pigment found abundantly in the flesh and skin of fruits, flowers, and roots of different varieties of plants .Aplicaciones Científicas De Investigación
1. Applications in Plant Pigmentation
6-Hydroxycyanidin is primarily recognized for its role in plant pigmentation. Studies have identified this compound glycosides in the flowers of various plants, contributing to their vibrant colors. For instance, Tatsuzawa et al. (2003) discovered 6-hydroxypelargonidin glycosides in the orange-red flowers of Alstroemeria cultivars, along with other anthocyanidin glycosides, including this compound 3-malonylglucoside and this compound 3-rutinoside (Tatsuzawa et al., 2003). Saitǒ et al. (1988) also highlighted the presence of 6-hydroxyanthocyanidin glycosides in the colored petals of Alstroemeria species (Saitǒ et al., 1988).
2. Antioxidant Properties and Health Benefits
This compound, as a type of anthocyanin, exhibits potent antioxidant properties. Wu et al. (2010) studied grape seed proanthocyanidin extract (GSPE), which includes this compound. They found that GSPE has significant iron-chelating capacity and offers protection against neurotoxin-induced toxicity, which is relevant for conditions like Parkinson's disease (Wu et al., 2010). Sivamaruthi et al. (2020) reviewed the effects of anthocyanins, including this compound, on obesity-associated conditions, noting their beneficial impact on gut microbiota and inflammation (Sivamaruthi et al., 2020).
Direcciones Futuras
Propiedades
| 42529-06-6 | |
Fórmula molecular |
C15H11ClO7 |
Peso molecular |
338.69 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O7.ClH/c16-8-2-1-6(3-9(8)17)15-11(19)4-7-12(22-15)5-10(18)14(21)13(7)20;/h1-5H,(H5-,16,17,18,19,20,21);1H |
Clave InChI |
YRCARMUWFNJTTH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O.[Cl-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




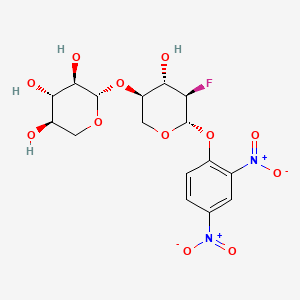
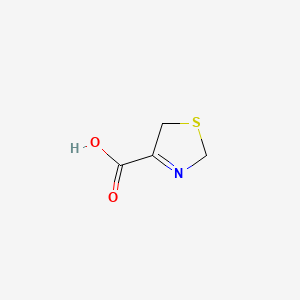
![1,3-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1215456.png)
